Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate
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Description
Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular weight of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate is 310.14 . The exact molecular structure is not provided in the search results. For a detailed molecular structure, please refer to a reliable chemical database or a spectroscopic analysis.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate are not provided in the search results. Quinolines, in general, participate in various chemical reactions . For specific reactions, please refer to a reliable source or consult a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate are not explicitly mentioned in the search results. The compound has a molecular weight of 310.14 . For detailed physical and chemical properties, please refer to a reliable chemical database.Future Directions
The future directions of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate are not explicitly mentioned in the search results. Given its use in research and development , it may have potential applications in various fields. For specific future directions, please refer to relevant scientific literature and research.
properties
IUPAC Name |
ethyl 4-bromo-8-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBRKPDOOMMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677907 |
Source
|
Record name | Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |
CAS RN |
1242260-60-1 |
Source
|
Record name | Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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